ADX-10061: A Technical Guide to its Dopamine D1 Receptor Selectivity
ADX-10061: A Technical Guide to its Dopamine D1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-10061, also known as NNC-687 or CEE-03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential antipsychotic for the treatment of schizophrenia, its high selectivity for the D1 receptor over other dopamine receptor subtypes and off-target sites has made it a valuable research tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the dopamine D1 receptor selectivity of ADX-10061, including its binding affinity profile, the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows.
Quantitative Data: Receptor Binding Affinity Profile
The selectivity of ADX-10061 is primarily defined by its high binding affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinity of ADX-10061, presented as inhibition constants (Ki).
| Receptor Target | Radioligand | Tissue/System | Ki (nM) | Reference |
| Dopamine D1 Receptor | [3H]SCH 23390 | Rat Striatum | 5.8 | [1] |
| Dopamine D2 Receptor | [3H]Spiperone | Rat Striatum | > 10,000 | [1] |
| Serotonin 5-HT2 Receptor | [3H]Ketanserin | Rat Cortex | 355 | [1] |
| Adenylyl Cyclase | - | Rat Striatum | 9.1 (IC50) | [1] |
Experimental Protocols
The characterization of ADX-10061's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the likely methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of ADX-10061, competitive binding assays were likely performed to determine its Ki value at the dopamine D1 and other receptors.
Objective: To determine the binding affinity (Ki) of ADX-10061 for the dopamine D1 receptor.
Materials:
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Test Compound: ADX-10061 (NNC-687)
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Radioligand: [3H]SCH 23390 (a selective D1 antagonist)
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Tissue Preparation: Rat striatal membranes (a brain region with high D1 receptor density)
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Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
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Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390 or (+)butaclamol)
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Instrumentation: Scintillation counter, filtration apparatus
Protocol:
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Membrane Preparation:
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Rat striata are dissected and homogenized in ice-cold buffer.
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The homogenate is centrifuged to pellet the cell membranes.
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The pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.
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Assay Setup:
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A series of dilutions of ADX-10061 are prepared.
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In assay tubes, the rat striatal membranes, a fixed concentration of [3H]SCH 23390 (typically at or below its Kd value), and varying concentrations of ADX-10061 are added.
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Control tubes for total binding (no competitor) and non-specific binding (with excess non-labeled antagonist) are also prepared.
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Incubation:
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The assay tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
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Filtration and Washing:
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The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
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The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
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Quantification:
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The filters are placed in scintillation vials with scintillation fluid.
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The amount of radioactivity trapped on the filters is measured using a scintillation counter.
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Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The concentration of ADX-10061 that inhibits 50% of the specific binding of [3H]SCH 23390 (IC50) is determined by non-linear regression analysis of the competition curve.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assays: Adenylyl Cyclase Activity
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor. For the D1 receptor, which is coupled to the Gs alpha subunit of the G protein, its activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). The antagonistic effect of ADX-10061 was demonstrated by its ability to inhibit dopamine-stimulated adenylyl cyclase activity.[1]
Objective: To determine the functional antagonism of ADX-10061 at the dopamine D1 receptor by measuring its effect on dopamine-stimulated adenylyl cyclase activity.
Materials:
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Test Compound: ADX-10061 (NNC-687)
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Agonist: Dopamine
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Tissue Preparation: Rat striatal membranes
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Assay Buffer: e.g., Tris-HCl buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
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Instrumentation: Method for quantifying cAMP (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).
Protocol:
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Membrane Preparation:
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Similar to the radioligand binding assay, rat striatal membranes are prepared.
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Assay Setup:
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Assay tubes are prepared containing the striatal membranes, assay buffer, and varying concentrations of ADX-10061.
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A fixed, sub-maximal concentration of dopamine is added to stimulate adenylyl cyclase activity.
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Control tubes include basal activity (no dopamine), dopamine-stimulated activity (no antagonist), and various concentrations of ADX-10061.
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Incubation:
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The reaction is initiated by the addition of ATP and the tubes are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes).
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Termination of Reaction:
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The reaction is stopped, typically by heating or the addition of an acid.
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cAMP Quantification:
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The amount of cAMP produced in each tube is measured using a commercially available cAMP assay kit (e.g., RIA or ELISA).
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Data Analysis:
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The ability of ADX-10061 to inhibit the dopamine-stimulated increase in cAMP levels is determined.
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The concentration of ADX-10061 that causes 50% inhibition of the dopamine response (IC50) is calculated by non-linear regression. This IC50 value reflects the functional potency of ADX-10061 as a D1 receptor antagonist.
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Visualizations
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade primarily through the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP).
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like ADX-10061 involves a series of well-defined experimental steps, from initial screening to detailed characterization.
Conclusion
ADX-10061 exhibits a high degree of selectivity for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2 receptors. This selectivity, established through rigorous radioligand binding and functional assays, makes it an invaluable tool for investigating the specific roles of the D1 receptor in the central nervous system. While a complete binding profile across all dopamine receptor subtypes is not publicly available, the existing data unequivocally demonstrate its utility as a D1-selective antagonist for preclinical research.
